Product packaging for Aluminium scandium trioxide(Cat. No.:CAS No. 55187-69-4)

Aluminium scandium trioxide

Cat. No.: B12644942
CAS No.: 55187-69-4
M. Wt: 119.936 g/mol
InChI Key: UXGVVDQWNOCWMA-UHFFFAOYSA-N
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Description

Aluminium scandium trioxide is an inorganic compound that serves as a critical starting material in the development of high-performance aluminum-scandium (Al-Sc) alloys. Its primary research value lies in metallothermic reduction processes for the direct synthesis of Al-Sc master alloys, bypassing the need to first produce pure scandium metal. This approach offers significant advantages in cost-effectiveness and reduced environmental impact compared to conventional smelting methods (Front. Chem., 2025) . In these processes, aluminium acts as a collector metal, pulling out scandium, while a reducing agent such as magnesium vapor or magnesium plasma acts as an oxygen getter. The magnesium plasma, in particular, has been shown to directly reduce Sc2O3 and significantly accelerate the formation of the intermetallic compound Al3Sc due to its high-energy state (Front. Chem., 2025) . Similar reduction mechanisms have been confirmed in CaO–CaCl2 flux systems, leading to the production of Al–Sc alloys where the formation of the Al3Sc compound is verified (Journal of Materials Research and Technology, 2023) . The resulting Al3Sc precipitates are the key to enhancing aluminum alloys. These nano-precipitates exhibit an ordered L12 structure, which provides exceptional particle strengthening, inhibits recrystallization, and significantly improves the alloy's strength, thermal stability, and corrosion resistance. Al-Sc alloys are pivotal advanced materials in aerospace, automotive, and transportation equipment manufacturing, enabling lighter and stronger structural components (EPOMaterial, 2024) . This product is intended for laboratory research use only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlO3Sc B12644942 Aluminium scandium trioxide CAS No. 55187-69-4

Properties

CAS No.

55187-69-4

Molecular Formula

AlO3Sc

Molecular Weight

119.936 g/mol

IUPAC Name

aluminum;oxygen(2-);scandium(3+)

InChI

InChI=1S/Al.3O.Sc/q+3;3*-2;+3

InChI Key

UXGVVDQWNOCWMA-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[O-2].[Al+3].[Sc+3]

Origin of Product

United States

Crystallography and Structural Elucidation of Aluminium Scandium Trioxide

Polymorphism and Structural Variations in AlScO3

The arrangement of atoms within Aluminium scandium trioxide is not static but can exhibit different forms, a property known as polymorphism. These structural variations are heavily dependent on the conditions under which the material is synthesized.

This compound is known to adopt a distorted perovskite crystal structure. aip.org The ideal perovskite structure has the general chemical formula ABX3, where 'A' and 'B' are cations and 'X' is an anion. wikipedia.orgyoutube.com In this arrangement, the 'B' cation is coordinated with six anions, forming an octahedron, while the 'A' cation sits (B43327) in the space between these octahedra. youtube.com

AlScO3 fits this model but with significant distortion from the ideal cubic symmetry. aip.org It crystallizes in the orthorhombic Pbnm space group. aip.org This structure is a metastable, high-pressure phase; under normal conditions, it would be expected to decompose into its constituent binary oxides, Aluminium oxide (Al2O3) and Scandium oxide (Sc2O3). aip.org The persistence of the AlScO3 perovskite phase after being synthesized under high pressure and quenched to ambient conditions makes it a long-lived metastable material. aip.org

Crystallographic Data for this compound (AlScO3)
ParameterValue
Crystal SystemOrthorhombic
Space GroupPbnm
FormulaAlScO3
NatureMetastable, high-pressure phase

The formation of the AlScO3 perovskite phase is critically dependent on the synthesis environment. aip.org The compound is not typically stable at ambient pressure and requires specific, high-energy conditions to form. Research has shown that single crystals of this compound can be successfully synthesized at pressures of approximately 3 GPa and temperatures around 1000 °C. aip.org

Once formed and quenched to ambient conditions, this metastable phase demonstrates notable longevity, remaining stable at temperatures up to 1100 °C and pressures up to 5 GPa. aip.org First-principles calculations predict that the decomposition into Al2O3 and Sc2O3 is unfavorable above 4.5 GPa at 0 K, which is consistent with the experimental synthesis conditions. aip.org This underscores the crucial role of high-pressure and high-temperature synthesis in overcoming the thermodynamic preference for the separate binary oxides and forcing the formation of the ternary perovskite structure. The synthesis method directly dictates the resulting crystalline phase. mdpi.commdpi.com

Advanced Diffraction Methodologies for AlScO3 Structure Determination

A suite of advanced diffraction techniques is employed to fully characterize the complex crystal structure of this compound. Each method provides complementary information, leading to a comprehensive understanding of its atomic arrangement and microstructure.

X-ray diffraction (XRD) is a fundamental technique for the analysis of crystalline materials like AlScO3. uitm.edu.my Its primary application is in phase identification, confirming the presence of the desired orthorhombic perovskite structure and detecting any impurities or unreacted precursors, such as Al2O3 and Sc2O3. ijstm.com Furthermore, XRD is essential for the precise refinement of the material's lattice parameters—the dimensions of the unit cell. By analyzing the positions of the diffraction peaks, researchers can accurately determine these values, which are crucial for understanding the material's structural details. aip.org

Neutron diffraction offers unique advantages over X-rays for structural elucidation. wikipedia.org While X-rays interact with an atom's electron cloud, neutrons interact with the nucleus. stfc.ac.uk This property makes neutron diffraction particularly sensitive to the positions of lighter elements, such as oxygen, in the presence of heavier metal cations. For AlScO3, this technique would allow for a very precise determination of the oxygen atom positions and the exact nature of the octahedral tilting within the distorted perovskite structure. researchgate.net Additionally, because neutrons possess a magnetic moment, they can be used to determine the microscopic magnetic structure of a material, which is an aspect that cannot be probed by X-ray diffraction. stfc.ac.uk

Electron diffraction is a powerful tool for investigating the microstructure of materials at the nanoscale. nih.govrsc.org This technique, typically performed within a transmission electron microscope (TEM), can be applied to extremely small crystalline samples. nih.gov For this compound, electron diffraction can be used to characterize individual nanocrystals, determine their crystallographic orientation, and identify localized defects or different phases within the microstructure. The ability to analyze such small volumes makes it an invaluable complement to bulk characterization methods like XRD. nih.gov

Summary of Diffraction Techniques for AlScO3 Characterization
TechniquePrimary Application for AlScO3Key Information Obtained
X-ray Diffraction (XRD)Phase identification and lattice parameter measurementConfirmation of perovskite structure, detection of impurities (Al2O3, Sc2O3), precise unit cell dimensions
Neutron DiffractionPrecise atomic position determination and magnetic structure analysisAccurate location of oxygen atoms, details of ScO6 octahedral tilting, magnetic ordering information
Electron DiffractionMicrostructural and nanoscale characterizationCrystallographic information from single nanocrystals, identification of local defects and phase variations

Theoretical Crystallographic Predictions and Structural Optimization Simulations

Theoretical investigations into the crystallographic structure of this compound (AlScO3) have been conducted to predict its stable atomic arrangements and optimize its structural parameters from first principles. These computational studies, primarily relying on Density Functional Theory (DFT), provide critical insights that complement experimental findings and help elucidate the material's intrinsic properties.

Research in this area has utilized the Vienna Ab initio Simulation Package (VASP) to perform structural relaxations and electronic structure calculations. aip.org A significant focus of these simulations has been the comparison of different exchange-correlation functionals to determine the most accurate theoretical description of AlScO3. aip.org Specifically, calculations have been performed using both the Generalized Gradient Approximation with a Hubbard U correction (GGA+U) and the Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional. aip.org

These simulations predict that AlScO3 adopts a distorted perovskite structure with an orthorhombic crystal system, belonging to the space group Pbnm. aip.org When comparing the theoretical results to experimental data, the HSE06 functional demonstrates excellent agreement. aip.org In contrast, the GGA+U functional tends to overestimate the lattice constants by approximately 1–2%. aip.org The specific calculated structural parameters from these simulations are detailed in the supplementary materials of the published research. aip.org

Beyond structural parameter optimization, theoretical calculations have also been employed to predict the phase stability of AlScO3. As a metastable, high-pressure phase, AlScO3 is known to decompose into Aluminium oxide (Al2O3) and Scandium oxide (Sc2O3) under normal conditions. aip.org Theoretical modeling has successfully predicted the conditions under which the AlScO3 perovskite phase is stable. The decomposition into its constituent binary oxides is predicted to be unfavorable at pressures above 4.5 GPa at a temperature of 0 K, a finding that is consistent with experimental synthesis conditions. aip.org

The table below summarizes the key findings from theoretical and simulation studies on the crystallography of this compound.

Computational MethodPredicted Space GroupLattice Parameter Accuracy (vs. Experimental)Key Prediction
DFT (HSE06 functional)Pbnm (Orthorhombic)Very good agreementProvides an accurate structural model of AlScO3. aip.org
DFT (GGA+U functional)Pbnm (Orthorhombic)Overestimates by 1-2%Highlights the sensitivity of calculations to the chosen functional. aip.org
DFT (Phase Stability Analysis)Not ApplicableNot ApplicableDecomposition is unfavorable above 4.5 GPa at 0 K. aip.org

Advanced Synthesis and Growth Methodologies for Aluminium Scandium Trioxide

Overview of Solution-Based Synthesis Approaches

Solution-based methods offer excellent control over stoichiometry and homogeneity at the molecular level, often at lower temperatures than traditional solid-state routes. These techniques are particularly suitable for producing fine, high-purity powders.

Sol-Gel Processing for AlScO3 Fabrication

The sol-gel process is a versatile wet-chemical technique used to produce ceramic and glass materials from a chemical solution that acts as a precursor for an integrated network (gel) of either discrete particles or polymers. harvard.edu This method is advantageous for synthesizing multicomponent oxides like AlScO3 due to its ability to achieve excellent chemical homogeneity, high purity, and control over particle size at relatively low temperatures. mdpi.comresearchgate.net

The process typically begins with dissolving metal-organic precursors, such as metal alkoxides or salts, in a suitable solvent. For AlScO3, aluminum isopropoxide and scandium nitrate would be appropriate precursors. These precursors undergo hydrolysis and polycondensation reactions to form a colloidal suspension, known as the "sol." mdpi.com

A common variant is the Pechini method, which involves chelation. nih.gov In this approach, citric acid is added to the precursor solution to form stable chelates with the aluminum and scandium cations. The subsequent addition of a polyhydroxy alcohol, such as ethylene glycol, followed by heating, promotes polyesterification between the chelates, resulting in a cross-linked polymeric resin or gel. nih.gov This process immobilizes the metal ions uniformly throughout the polymer network, preventing segregation. mdpi.com The final steps involve drying the gel to remove the solvent and calcining it at elevated temperatures to burn off the organic components and crystallize the desired AlScO3 perovskite phase. nih.gov

Key Parameters in Sol-Gel Synthesis of AlScO3

Parameter Description Typical Values/Conditions Impact on Product
Precursors Starting chemical sources for aluminum and scandium. Aluminum nitrate, Aluminum isopropoxide, Scandium nitrate, Scandium chloride Purity and reactivity influence the final product's quality.
Solvent Medium for dissolving precursors and facilitating reactions. Ethanol, Deionized water Affects hydrolysis rates and sol stability.
Chelating Agent Forms complexes with metal ions to ensure homogeneity (e.g., Pechini method). Citric acid, EDTA Prevents precipitation and ensures uniform distribution of cations.
pH Acidity or basicity of the solution. Controlled by adding acid (e.g., HNO3) or base (e.g., NH4OH) Influences hydrolysis and condensation rates, affecting gelation time and particle size.

| Calcination Temp. | Temperature for thermal decomposition of the gel and crystallization. | 600 - 1100 °C | Determines the final crystal phase, crystallinity, and particle size. |

Hydrothermal and Solvothermal Synthesis Methods

Hydrothermal and solvothermal synthesis are methods for crystallizing substances from high-temperature aqueous solutions (hydrothermal) or organic solvents (solvothermal) at high vapor pressures. sciopen.com These reactions are carried out in a sealed, pressurized vessel called an autoclave. sciopen.com For AlScO3, this technique allows for the direct precipitation of crystalline powders from a solution containing aluminum and scandium precursors, often at temperatures lower than those required for solid-state reactions.

The process involves dissolving soluble salts of aluminum and scandium (e.g., nitrates, chlorides) in the chosen solvent. A mineralizer, typically a base like potassium hydroxide (KOH), is often added to control the pH and facilitate the dissolution and recrystallization of the oxide species. mdpi.com The autoclave is then sealed and heated to a specific temperature (typically 150-300 °C), where the increased pressure and temperature accelerate the chemical reactions, leading to the nucleation and growth of crystalline AlScO3 particles. core.ac.uk

The properties of the resulting powder, such as particle size and morphology, can be tuned by controlling parameters like reaction temperature, time, solvent type, and precursor concentration. sciopen.com This method is particularly effective for producing well-defined, crystalline nanoparticles with a narrow size distribution.

Solid-State Reaction Techniques for Bulk AlScO3

Solid-state reactions, also known as the ceramic method, are the most conventional techniques for preparing polycrystalline solids from a mixture of solid starting materials. sigmaaldrich.com These methods are generally straightforward and suitable for producing large quantities of material.

High-Temperature Solid-State Reactions

This traditional "shake and bake" method involves the direct reaction of solid precursors at high temperatures. semanticscholar.org For the synthesis of Aluminium Scandium Trioxide, high-purity powders of Aluminium oxide (Al2O3) and Scandium oxide (Sc2O3) are used as the starting materials. researchgate.netzegmetal.com

The process begins with the precise weighing of the precursor powders in stoichiometric ratios. The powders are then intimately mixed to maximize the contact area between the reactants, which is crucial for the reaction kinetics. sigmaaldrich.com This is typically achieved through mechanical grinding or milling. The homogenized powder mixture is often pressed into pellets to further improve contact. sigmaaldrich.com Subsequently, the mixture is heated in a furnace at a high temperature, usually above 1000 °C, for an extended period (several hours to days). semanticscholar.org To ensure a complete and homogeneous reaction, intermediate grinding and reheating steps are often necessary. The reaction proceeds via the diffusion of ions through the solid-state matrix.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis is an alternative solid-state method that utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions and phase transformations. nih.govnih.gov This technique can promote reactions at room temperature or significantly lower temperatures than conventional heating, often resulting in the formation of nanocrystalline materials. researchgate.netdtu.dk

In this method, the precursor powders (Al2O3 and Sc2O3) are placed in a milling vial with grinding media (e.g., hardened steel or zirconia balls). semanticscholar.org The high-energy impacts from the milling process cause repeated fracturing and welding of the powder particles, leading to intimate mixing at the atomic level. researchgate.net The intense mechanical forces can break chemical bonds and generate localized high pressures and temperatures at the impact points, providing the activation energy needed for the chemical reaction to form AlScO3. nih.gov This process can be more energy-efficient and faster than traditional high-temperature methods and can be performed without any solvent, making it a green synthesis approach. nih.gov

Comparison of Solid-State Synthesis Methods for AlScO3

Feature High-Temperature Reaction Mechanochemical Synthesis
Principle Thermal energy drives ion diffusion. Mechanical energy induces reaction.
Precursors Oxides (Al2O3, Sc2O3), Carbonates Oxides (Al2O3, Sc2O3)
Temperature High ( >1000 °C) Room temperature or slightly elevated
Reaction Time Long (hours to days) Short (minutes to hours)
Product Microcrystalline, large grains Nanocrystalline, fine grains
Advantages Simple, scalable for large batches Low temperature, rapid, energy-efficient, produces nanomaterials

| Disadvantages | High energy consumption, potential for impurities from furnace, limited homogeneity | Potential for contamination from milling media, can be difficult to scale up |

Vapor-Phase Deposition Techniques for AlScO3 Thin Films

Vapor-phase deposition techniques are used to grow high-quality, crystalline thin films on a substrate. These methods are essential for integrating materials like AlScO3 into electronic and optical devices. The growth occurs in a vacuum environment where precursor materials are transported in the vapor phase to a substrate.

Common techniques for depositing complex oxide thin films include Pulsed Laser Deposition (PLD) and Molecular Beam Epitaxy (MBE).

Pulsed Laser Deposition (PLD): In PLD, a high-power pulsed laser is used to ablate a stoichiometric target of the material to be deposited (in this case, a sintered AlScO3 ceramic target). soton.ac.ukornl.gov The laser pulse vaporizes the target material, creating a plasma plume that expands towards a heated substrate placed opposite the target. youtube.com The energetic species in the plume condense on the substrate, forming a thin film. nih.gov A key advantage of PLD is its ability to transfer the stoichiometry from a complex target to the growing film. soton.ac.uk The film's crystallinity and properties are controlled by parameters such as substrate temperature, background gas (e.g., oxygen) pressure, and laser fluence. ulisboa.pt

Molecular Beam Epitaxy (MBE): MBE is a sophisticated technique that allows for the growth of single-crystal thin films with atomic-layer precision. wikipedia.orgcadence.com The process takes place in an ultra-high vacuum environment. youtube.com Elemental aluminum and scandium are evaporated from separate effusion cells, creating molecular beams that impinge upon a heated single-crystal substrate. uni-wuerzburg.de An oxidant, such as an oxygen plasma source, is simultaneously directed at the substrate to facilitate the formation of the oxide film. The slow deposition rate allows for precise control over the film's thickness and composition, enabling the growth of high-quality epitaxial layers and complex heterostructures. cadence.com

Pulsed Laser Deposition (PLD) of AlScO₃ Films

Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition (PVD) technique renowned for its ability to produce high-quality, stoichiometric thin films of complex oxide materials. intuitivetutorial.comornl.gov The process involves the use of a high-power pulsed laser to ablate a target material within a vacuum chamber. wikipedia.org The ablated material forms a plasma plume that expands and deposits onto a heated substrate, leading to the growth of a thin film. wikipedia.org

The key stages of the PLD process can be summarized as follows:

Laser-Target Interaction: A high-energy laser pulse is absorbed by the AlScO₃ target, leading to rapid heating, evaporation, and ablation of the material. intuitivetutorial.com

Plasma Plume Dynamics: The ablated material forms a highly energetic plasma plume containing atoms, ions, electrons, and clusters that expands towards the substrate. wikipedia.org

Deposition on Substrate: The species within the plume deposit onto the heated substrate. intuitivetutorial.com

Nucleation and Growth: The deposited material nucleates and grows into a thin film on the substrate surface. intuitivetutorial.com

Several experimental parameters can be precisely controlled in PLD to optimize the quality of AlScO₃ films. These include laser fluence, laser wavelength, pulse duration, repetition rate, substrate temperature, background gas pressure, and target-to-substrate distance. intuitivetutorial.comulisboa.pt The simplicity of the experimental setup and the ability to easily deposit multilayer structures by using multiple targets are significant advantages of PLD. ulisboa.pt

Interactive Data Table: Key Parameters in Pulsed Laser Deposition of AlScO₃ Films

ParameterTypical RangeInfluence on Film Properties
Laser Fluence1-4 J/cm²Affects deposition rate and kinetic energy of ablated species. ornl.gov
Substrate Temperature600-800 °CInfluences crystallinity, orientation, and surface morphology.
Background Gas (O₂) Pressure1-100 mTorrCrucial for oxygen stoichiometry in the deposited film. ornl.gov
Repetition Rate1-20 HzImpacts the deposition rate and can affect film uniformity. ornl.gov

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for Controlled Growth

Chemical Vapor Deposition (CVD) is a process where a thin film is formed on a heated substrate through chemical reactions of volatile precursor gases. wikipedia.orgyoutube.com In a typical CVD process for AlScO₃, volatile precursors containing aluminum, scandium, and oxygen are introduced into a reaction chamber. These precursors decompose and react on the substrate surface to form a solid AlScO₃ film. wikipedia.org CVD offers advantages such as the ability to deposit uniform and conformal films over large areas and complex topographies. chalcogen.ro

Different types of CVD techniques can be employed, including:

Thermal CVD: Reactions are initiated by high temperatures. youtube.com

Plasma-Enhanced CVD (PECVD): A plasma is used to enhance the chemical reactions, allowing for deposition at lower temperatures. youtube.com

Metal-Organic CVD (MOCVD): Utilizes metal-organic compounds as precursors.

Atomic Layer Deposition (ALD) is a subclass of CVD that allows for the deposition of ultrathin, highly conformal films with atomic-level precision. wikipedia.orgsamcointl.com The ALD process is based on sequential, self-limiting surface reactions. wikipedia.org For AlScO₃, the process would involve alternating pulses of an aluminum precursor, a scandium precursor, and an oxygen source (e.g., water vapor). harvard.edu Each pulse is separated by a purge step to remove excess precursor and byproducts. harvard.edu

The self-limiting nature of ALD ensures that each reaction cycle deposits a monolayer or less of material, providing exceptional control over film thickness and uniformity. harvard.edu This makes ALD particularly suitable for applications requiring precise thickness control and conformal coating of high-aspect-ratio structures. samcointl.com

Sputtering Techniques for Thin Film Fabrication

Sputtering is a physical vapor deposition (PVD) technique widely used for the fabrication of thin films. inflibnet.ac.insemicore.com The process involves the bombardment of a target material (in this case, AlScO₃) with energetic ions, typically from an inert gas like argon, within a plasma environment. inflibnet.ac.insemicore.com The momentum transfer from the ions to the target atoms causes the ejection or "sputtering" of target material, which then deposits onto a substrate to form a thin film. inflibnet.ac.in

Key sputtering techniques include:

DC Sputtering: A direct current voltage is applied to the target. This method is suitable for conductive target materials. sfu.ca

RF Sputtering: A radio-frequency voltage is used, which allows for the sputtering of insulating materials like AlScO₃. scispace.com

Magnetron Sputtering: A magnetic field is applied near the target to confine the plasma, leading to a higher sputtering rate. scispace.com

Reactive Sputtering: A reactive gas (e.g., oxygen) is introduced into the chamber to chemically react with the sputtered material, which can be used to control the stoichiometry of the deposited film. semicore.com

Sputtering offers advantages such as good adhesion of the film to the substrate and the ability to deposit films over large areas. vaccoat.com The composition of the sputtered film is generally close to that of the target material, which is beneficial for maintaining stoichiometry. inflibnet.ac.in

Interactive Data Table: Comparison of Thin Film Deposition Techniques for AlScO₃

TechniqueKey AdvantagesKey Disadvantages
Pulsed Laser Deposition (PLD) Stoichiometric transfer, high-quality crystalline films, versatility. intuitivetutorial.comescholarship.orgSmall deposition area, potential for particulates ("splashing").
Chemical Vapor Deposition (CVD) Conformal coverage, uniform thickness over large areas. chalcogen.roHigh process temperatures, complex precursor chemistry.
Atomic Layer Deposition (ALD) Atomic-level thickness control, excellent conformality. samcointl.comharvard.eduSlow deposition rate. samcointl.com
Sputtering Good film adhesion, large-area deposition, stable process. vaccoat.comCan be slower than other PVD techniques, potential for target contamination.

Crystal Growth Methodologies for Bulk AlScO₃ Single Crystals

The production of large, high-quality single crystals of AlScO₃ is essential for fundamental studies and for applications that require bulk material. Melt growth and flux growth are the primary methods employed for this purpose.

Melt Growth Techniques (e.g., Czochralski, Floating Zone)

Melt growth techniques involve the crystallization of a material from its molten state and are commercially the most important methods for producing large single crystals. acadpubl.euresearchgate.net

Czochralski Method: This is a widely used technique for growing large, high-quality single crystals of various materials, including oxides. wikipedia.orguniversitywafer.com The process involves melting the AlScO₃ source material in a crucible. A seed crystal is then dipped into the melt and slowly pulled upwards while being rotated. youtube.comyoutube.com As the seed is withdrawn, the molten material solidifies at the crystal-melt interface, replicating the crystal structure of the seed. youtube.com The diameter of the growing crystal can be controlled by carefully adjusting the pulling rate and the melt temperature. unipress.waw.pl

Floating Zone (FZ) Method: The floating zone technique is a crucible-free method that is particularly advantageous for growing high-purity crystals and materials with high melting points. mpg.deresearchgate.net In this method, a polycrystalline rod of AlScO₃ is heated by a focused heat source (e.g., halogen lamps or lasers) to create a narrow molten zone. mpg.deweizmann.ac.il This molten zone is then moved along the length of the rod, causing the material to recrystallize into a single crystal behind it. psi.ch The absence of a crucible minimizes contamination. researchgate.netmdpi.com

Flux Growth Methods

The flux growth method is a solution growth technique where a "flux" is used as a solvent to dissolve the components of AlScO₃ at a temperature below its melting point. wikipedia.orgfrontiersin.org The flux is a material that has a relatively low melting point and can dissolve the oxide constituents. researchgate.net The process involves mixing the AlScO₃ starting materials with the flux in a crucible and heating the mixture until a homogeneous solution is formed. youtube.com The solution is then slowly cooled, causing the solubility of AlScO₃ to decrease and leading to the crystallization of single crystals. youtube.com After the growth process, the crystals are separated from the solidified flux, either by dissolving the flux in a suitable solvent or by mechanical means. researchgate.netyoutube.com

Stoichiometric Control and Uniformity Challenges in AlScO₃ Synthesis

Achieving precise stoichiometric control and compositional uniformity is a significant challenge in the synthesis of ternary oxides like AlScO₃. Deviations from the ideal 1:1:3 ratio of Aluminum, Scandium, and Oxygen can lead to the formation of secondary phases and defects, which can significantly degrade the material's properties.

In thin film deposition techniques like PLD and sputtering, the stoichiometry of the film is highly dependent on the deposition parameters. For instance, in PLD, the oxygen partial pressure during deposition is critical for controlling the oxygen content in the film. researchgate.net Similarly, the composition of the plasma plume can be influenced by laser fluence, which can affect the cation ratio in the deposited film. researchgate.net

For bulk crystal growth methods, maintaining stoichiometry can be challenging due to the potential for incongruent melting (where the material does not have the same composition in the liquid and solid phases) and the volatility of one or more components at high temperatures. In the Czochralski method, for example, preferential evaporation of one component from the melt can lead to a gradual change in the melt composition and, consequently, in the composition of the growing crystal.

The synthesis of materials with uniform composition also presents challenges. nih.gov In solid-state reactions, incomplete mixing of reactants or slow diffusion rates can lead to inhomogeneous products. nih.gov In thin film deposition, non-uniformity in the flux of depositing species across the substrate can result in variations in film thickness and composition. Careful optimization of synthesis and growth parameters is therefore essential to overcome these challenges and produce high-quality, stoichiometric, and uniform AlScO₃.

Strategies for Compositional Homogeneity and Phase Purity

Achieving a uniform distribution of aluminum and scandium ions within the crystal lattice and ensuring the formation of the single, desired crystalline phase are primary challenges in the synthesis of AlScO3. Various strategies are employed across different synthesis methods to address these challenges.

Solid-State Synthesis: This conventional method involves the high-temperature reaction of precursor powders, such as Aluminum Oxide (Al2O3) and Scandium Oxide (Sc2O3). A key strategy for ensuring homogeneity is the selection of high-purity, fine-grain precursors to maximize the reaction surface area. Thorough mechanical mixing or milling of the reactants is critical to decrease the diffusion distance for the reacting ions. To achieve phase purity, a multi-step calcination and sintering process with intermediate grinding is often necessary. This approach helps to ensure the reaction goes to completion and eliminates intermediate or unreacted phases. Some modern variations include solvent-assisted solid-state synthesis, which can enhance reactant mixing at a molecular level before heating. rsc.org

Solution-Based Synthesis (Sol-Gel and Hydrothermal): These methods offer superior control over compositional homogeneity by mixing precursors at the molecular level in a liquid phase. In the sol-gel process, metal alkoxides or salts are hydrolyzed and condensed to form a gel containing a highly uniform distribution of metal cations. Subsequent controlled heating of the gel removes organic components and crystallizes the desired AlScO3 phase. The hydrothermal method involves crystallization from a high-temperature aqueous solution under high vapor pressure. rsc.org This technique allows for the formation of highly crystalline, phase-pure powders at lower temperatures compared to solid-state methods. For similar mixed-metal oxides, adjusting precursor concentrations and pH is a key strategy to control stoichiometry and prevent the precipitation of unwanted phases. acs.org

Melt-Growth Techniques (Czochralski Method): For producing large single crystals of AlScO3, the Czochralski method is a prominent technique. wikipedia.org In this process, a seed crystal is dipped into a molten bath of the constituent oxides and slowly pulled upwards, allowing the crystal to grow. youtube.comyoutube.com Maintaining compositional homogeneity is challenging due to potential incongruent melting and segregation of components between the solid and liquid phases. A primary strategy is to precisely control the melt composition and maintain a stable thermal environment with minimal temperature fluctuations. comsol.com The rotation of both the crystal and the crucible is employed to homogenize the melt and maintain a uniform growth interface. youtube.comcomsol.com The use of a continuous melt feed system can also help to stabilize the melt composition over the course of the growth process. wikipedia.org

Thin Film Deposition: Techniques like Atomic Layer Deposition (ALD) provide atomic-level control over film composition. ALD relies on sequential, self-limiting surface reactions using precursors for aluminum and scandium. harvard.eduasu.edu This digital-like deposition process allows for the creation of exceptionally uniform and conformal films with precise stoichiometric control, ensuring high phase purity. harvard.eduasu.edu

Table 1: Comparison of Synthesis Strategies for Compositional Homogeneity and Phase Purity of AlScO3
Synthesis MethodKey StrategiesAdvantagesChallenges
Solid-State ReactionHigh-purity, fine-grain precursors; thorough mechanical mixing; multi-step calcination with intermediate grinding. Simplicity, scalability.Requires high temperatures; potential for incomplete reaction and phase impurities.
Sol-Gel SynthesisMolecular-level mixing of precursors in solution; controlled hydrolysis and condensation; precise pH control. Excellent compositional homogeneity; lower synthesis temperatures.Complex chemistry; potential for residual carbon impurities.
Hydrothermal SynthesisPrecursor dissolution in a solvent under high pressure and temperature; control of pH and temperature profiles. rsc.orgHigh crystallinity at low temperatures; good control over particle morphology.Requires specialized high-pressure equipment.
Czochralski MethodPrecise control of melt stoichiometry; stable thermal gradients; crystal and crucible rotation to homogenize melt. youtube.comcomsol.comProduces large, high-quality single crystals. wikipedia.orgComponent segregation; high equipment cost; requires precise control.
Atomic Layer Deposition (ALD)Sequential, self-limiting surface reactions with separate precursor pulses. harvard.eduasu.eduAtomic-level thickness and composition control; excellent conformality and uniformity. asu.eduSlow deposition rate; requires suitable volatile precursors.

Impact of Processing Parameters on Material Uniformity

The uniformity of this compound, encompassing aspects like grain size distribution, density, and defect concentration, is critically influenced by the specific processing parameters of the chosen synthesis method.

Solid-State Synthesis: In this method, sintering temperature and duration are the most critical parameters affecting uniformity.

Temperature: Higher sintering temperatures promote atomic diffusion, leading to increased grain growth and densification. However, excessively high temperatures can lead to abnormal grain growth, resulting in a non-uniform microstructure.

Time: Longer sintering times allow for more complete densification and grain growth, but can also increase the risk of impurity diffusion from the furnace environment.

Heating/Cooling Rate: Rapid heating and cooling can introduce thermal stresses, leading to cracks and defects, thereby compromising structural uniformity. semanticscholar.org

Solution-Based Synthesis: For sol-gel and hydrothermal methods, parameters influencing the nucleation and growth stages are key.

pH Level: The pH of the solution affects the hydrolysis and condensation rates of the precursors, which in turn influences the particle size and degree of agglomeration in the resulting powder.

Temperature and Pressure (Hydrothermal): These parameters control the solubility of the precursors and the kinetics of crystallization. Careful control can yield materials with a narrow particle size distribution. rsc.org

Aging Time: The duration for which the gel (in sol-gel) or solution (in hydrothermal) is held at temperature influences the extent of crystallization and can be used to control the final grain size.

Melt-Growth Techniques (Czochralski Method): The quality and uniformity of single crystals are dictated by a sensitive balance of multiple parameters.

Pulling Rate: The rate at which the crystal is withdrawn from the melt determines the crystallization speed. A faster pull rate can lead to the incorporation of defects and constitutional supercooling, while a very slow rate is inefficient. youtube.comyoutube.com

Rotation Rate: The rotation of the seed crystal and the crucible influences the fluid dynamics of the melt, affecting heat and mass transfer at the solid-liquid interface. This is crucial for maintaining a flat or slightly convex interface, which is necessary for growing defect-free, uniform crystals. comsol.com

Thermal Gradient: The temperature gradient at the growth interface is critical. A steep gradient is needed to drive solidification and remove the latent heat of fusion, but an excessive gradient can induce thermal stress, leading to dislocation formation. mdpi.com

Thin Film Deposition: In techniques like sputtering or ALD, the parameters directly control the film's microstructure and uniformity.

Substrate Temperature: This parameter influences the surface mobility of adatoms, affecting crystallinity, grain size, and film density.

Deposition Pressure: The pressure of the reactive and carrier gases can affect the mean free path of particles and the chemical reaction rates, thereby influencing film stoichiometry and uniformity.

Precursor Pulse and Purge Times (ALD): The duration of the precursor exposures and inert gas purges must be optimized to ensure complete, self-limiting surface reactions and to prevent unwanted chemical vapor deposition, which would compromise thickness uniformity. harvard.edu

Table 2: Impact of Key Processing Parameters on the Uniformity of AlScO3
Synthesis MethodProcessing ParameterImpact on Material Uniformity
Solid-State ReactionSintering TemperatureAffects grain size, density, and potential for abnormal grain growth.
Sintering TimeInfluences densification and grain growth.
Heating/Cooling RateControls thermal stress and defect formation. semanticscholar.org
Solution-Based MethodspHAffects particle nucleation and growth, influencing size distribution.
Temperature/PressureControls crystallization kinetics and final particle size.
Czochralski MethodPulling RateImpacts defect incorporation and constitutional supercooling. youtube.com
Rotation RateAffects melt hydrodynamics, interface shape, and radial compositional uniformity. comsol.com
Thermal GradientDrives solidification and influences thermal stress and dislocation density. mdpi.com
Thin Film DepositionSubstrate TemperatureInfluences crystallinity, grain size, and film density.
Precursor Flow/Pulse TimeDetermines stoichiometric ratio and thickness uniformity.

Electronic Structure and Bonding in Aluminium Scandium Trioxide

Spectroscopic Probes of Electronic States

While theoretical calculations provide a robust framework for understanding the electronic structure of AlScO₃, experimental verification is essential. Spectroscopic techniques that probe the electronic states of a material are crucial for this purpose. Although specific experimental data for AlScO₃ is not widely available, the principles of these techniques and their potential applications to this compound are discussed below.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. stanford.edu In the context of AlScO₃, XPS would be invaluable for determining the oxidation states of aluminum, scandium, and oxygen, and for analyzing the composition of the valence band.

By irradiating a sample with a beam of X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment. For AlScO₃, XPS could be used to:

Confirm the +3 oxidation state of both aluminum and scandium. This would be observed as characteristic shifts in the Al 2p and Sc 2p core-level spectra.

Investigate the presence of oxygen vacancies. Deviations in the O 1s spectrum could indicate the presence of different oxygen environments, such as those associated with vacancies.

Probe the density of states in the valence band. The valence band spectrum, although having a lower cross-section than core-level peaks, provides direct information about the occupied electronic states, which are primarily of O 2p character in AlScO₃.

The table below provides an example of the expected binding energies for the core levels in AlScO₃, based on typical values for aluminum and scandium oxides.

Core LevelExpected Binding Energy (eV)Information Provided
Al 2p~74Oxidation state of Aluminum
Sc 2p~402Oxidation state of Scandium
O 1s~531Chemical environment of Oxygen

Ultraviolet Photoelectron Spectroscopy (UPS) is another photoemission technique that is particularly sensitive to the electronic structure of the valence band. youtube.com By using a lower energy ultraviolet light source compared to XPS, UPS provides higher energy resolution for the valence region.

For AlScO₃, UPS would be a powerful tool to:

Directly measure the valence band density of states. This would allow for a detailed comparison with the predictions from DFT calculations.

Determine the work function and ionization potential of the material. These are crucial parameters for understanding the behavior of AlScO₃ in electronic devices.

Identify surface states. Due to its high surface sensitivity, UPS can detect electronic states that are localized at the surface of the material, which can have a significant impact on its properties.

Electron Energy Loss Spectroscopy (EELS) is a technique that measures the energy loss of electrons as they pass through a thin sample. acs.org This energy loss is related to various excitations in the material, including electronic transitions between occupied and unoccupied states.

In the context of AlScO₃, EELS could be used to:

Determine the band gap energy. By analyzing the onset of the energy loss spectrum, the energy required to excite an electron from the valence band to the conduction band can be measured.

Probe the unoccupied density of states (conduction band). The fine structure in the EELS spectrum provides information about the partial density of states of the conduction band.

Investigate plasmon excitations. At higher energy losses, EELS can detect collective excitations of the valence electrons, known as plasmons.

The combination of these spectroscopic techniques would provide a comprehensive experimental picture of the electronic structure of AlScO₃, complementing and validating the theoretical predictions.

Fundamental Investigations of Charge Transport Mechanisms in AlScO₃

Investigations into the charge transport mechanisms in Aluminium Scandium Trioxide have revealed its potential as a p-type dopable semiconductor, a rare characteristic among ultrawide-bandgap materials. aip.org The dominant charge carriers and the factors limiting their mobility are subjects of ongoing research.

Theoretical defect calculations indicate that intrinsic point defects, such as cation vacancies (of both aluminum and scandium) and oxygen vacancies, play a critical role in the electrical properties of AlScO₃. researchgate.netaip.org While aluminum and scandium vacancies act as acceptors and would typically prevent n-type doping, the presence of oxygen vacancies is key to its p-type behavior. researchgate.net These vacancies can shift the Fermi energy to approximately 0.3 eV above the valence band maximum, which facilitates p-type doping. researchgate.net

Extrinsic doping has been explored as a method to introduce and control p-type conductivity. Studies have identified magnesium (Mg) and zinc (Zn) as promising extrinsic p-type dopants for AlScO₃. aip.org Theoretical models predict that doping with magnesium can achieve net acceptor concentrations in the range of 10¹⁵ to 10¹⁷ cm⁻³. aip.orgaip.org

A significant aspect of charge transport in AlScO₃ is the formation of small hole polarons (SHPs). aip.org When a hole is introduced into the lattice (for example, by an acceptor dopant), it can become localized to a specific site, causing a distortion in the surrounding crystal lattice. This composite quasi-particle, consisting of the localized hole and its associated lattice distortion, is known as a polaron.

The ionization energy required to free these bound small hole polarons is a critical parameter for room-temperature conductivity. In Mg-doped AlScO₃, the ionization energy for bound SHPs is predicted to be around 0.49 eV, while for free polarons it is less than 0.1 eV. aip.org This relatively low ionization energy for bound SHPs, compared to other UWBG oxides, is attributed to the material's large ionic dielectric constant, which effectively screens the interaction between the negatively charged acceptor and the positively charged hole polaron. aip.org While the acceptor concentrations are promising, the ionization energy of ~0.5 eV presents a challenge for efficient p-type conductivity at room temperature. aip.org

DopantPredicted Acceptor Concentration (cm⁻³)Bound Small Hole Polaron Ionization Energy (eV)
Magnesium (Mg) ~10¹⁷~0.49

Optical Phenomena and Advanced Spectroscopy of Aluminium Scandium Trioxide

Investigation of Optical Band Gap and Absorption Characteristics

A comprehensive investigation into the optical band gap and absorption characteristics of Aluminium scandium trioxide would be crucial to understanding its electronic structure and potential applications in optoelectronic devices. This analysis would typically involve determining the fundamental absorption edge through techniques such as UV-Vis spectroscopy. The nature of the band gap, whether direct or indirect, would also be a key parameter to ascertain, as it governs the efficiency of photon absorption and emission.

In related materials like wurtzite Al₁₋ₓScₓN, the optical band gap has been a subject of study, with findings indicating a dependence on the scandium concentration. For instance, for Sc concentrations below 0.25, the experimentally determined band gap follows theoretical predictions, while deviations are observed at higher concentrations where the band gap is expected to become indirect researchgate.net. For aluminium oxide, the band gap is reported to be around 7.0 ± 0.1 eV for the amorphous phase and 7.6 ± 0.1 eV for the γ-phase researchgate.net. Scandium oxide thin films have been found to have band gaps of 5.3 eV (amorphous) and 5.7 eV (crystalline) . A detailed study on this compound would be necessary to determine its specific band gap values and absorption coefficient as a function of wavelength.

Photoluminescence and Electroluminescence Studies

Photoluminescence (PL) and electroluminescence (EL) studies are essential for evaluating the light-emitting properties of a material. PL analysis involves exciting the material with photons of energy greater than its band gap and analyzing the emitted light, which provides insights into defect levels and recombination mechanisms. EL studies, on the other hand, examine the light emission resulting from the application of an electric field, which is fundamental for applications in light-emitting diodes (LEDs) and other display technologies.

For comparison, europium-doped aluminium oxide thin films have shown characteristic photoluminescence emission in the red region of the spectrum, associated with the electronic transitions of the europium ions . Similarly, scandium oxide thin films exhibit intrinsic photoluminescence with broad emission bands . Research on erbium-doped aluminum scandium nitride thin films has also demonstrated photoluminescence in the visible and near-infrared ranges researchgate.net. To understand the luminescent properties of this compound, similar doping studies and investigations of intrinsic emissions would be required.

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a material. These techniques provide a fingerprint of the chemical bonds and crystal structure. An analysis of the IR and Raman spectra of this compound would reveal information about its lattice dynamics, phonon modes, and the presence of any specific functional groups or impurities.

In the context of AlScN thin films, Raman spectroscopy has been used to investigate their vibrational structure, confirming the wurtzite structure and showing a softening and broadening of modes with increasing scandium content researchgate.net. The Raman spectrum of the Al₂O₃ substrate is often observed in such studies, with prominent peaks corresponding to A₁g and E₂g modes nih.gov. A thorough IR and Raman analysis of this compound would be necessary to characterize its unique vibrational signature.

Spectroscopic Ellipsometry for Optical Constants Determination

Spectroscopic ellipsometry is a highly sensitive optical technique used to determine the dielectric functions and optical constants (refractive index, n, and extinction coefficient, k) of thin films and bulk materials. By analyzing the change in polarization of light upon reflection from a sample, one can obtain valuable information about layer thickness, surface roughness, and optical properties over a wide range of wavelengths.

This technique has been effectively used to characterize various aluminium oxide layers, providing accurate determination of their thicknesses and interfacial properties researchgate.netnaturalspublishing.com. For scandium oxide thin films prepared by atomic layer deposition, a refractive index of 1.8 has been reported harvard.edu. The determination of the optical constants of this compound through spectroscopic ellipsometry would be a critical step in designing any potential optical coatings or devices based on this material.

Defect Chemistry and Non Stoichiometry in Aluminium Scandium Trioxide

Extended Defects: Dislocations and Grain Boundaries

Extended defects, which include one-dimensional dislocations and two-dimensional grain boundaries, play a crucial role in the mechanical and electrical properties of crystalline materials.

Dislocations: These are line defects that represent an abrupt change in the arrangement of atoms. The presence and movement of dislocations govern the plastic deformation of a material. In perovskite oxides, dislocations can also influence ionic and electronic conductivity by providing fast diffusion pathways or acting as sites for charge carrier recombination.

Grain Boundaries: In a polycrystalline material, grain boundaries are the interfaces between individual crystal grains of different orientations. These boundaries are regions of atomic disorder and can have a profound impact on material properties. They can act as barriers to dislocation motion, thereby increasing mechanical strength. Conversely, they can also be sites for the segregation of point defects and impurities, which can alter local electronic and ionic conductivity. mdpi.com In many perovskite oxides, grain boundaries are known to impede ion transport compared to the bulk crystal interior.

Specific studies detailing the structure of dislocations or the atomic arrangement at grain boundaries in Aluminium Scandium Trioxide are not available. Characterizing these extended defects typically requires advanced microscopy techniques, and such investigations have not been published for this material.

Influence of Defect Concentrations on Material Behavior

The type and concentration of defects in a material dictate its functional properties. Non-stoichiometry, which is a deviation from the ideal chemical formula, is a direct consequence of the presence of point defects.

For a perovskite oxide, the concentration of oxygen vacancies is particularly influential. A high concentration of oxygen vacancies, for instance, typically leads to significant ionic conductivity, a property utilized in applications such as solid oxide fuel cells. The creation of oxygen vacancies must be charge-compensated by other defects, such as the reduction of cation oxidation states or the formation of cation vacancies, which in turn affects the electronic conductivity and catalytic activity of the material.

Similarly, cation non-stoichiometry (an excess or deficiency of scandium or aluminium) would lead to the formation of compensating defects. For example, a deficiency in the A-site cation (Scandium in ScAlO₃) can promote the creation of oxygen vacancies to maintain charge neutrality, potentially enhancing ionic conductivity.

Without specific experimental data or computational results for this compound, any discussion of how defect concentrations influence its specific material behavior remains speculative. The precise relationship between its defect chemistry and its electrical, optical, and mechanical properties is a subject that requires future dedicated research.

Advanced Characterization Techniques for Microstructural and Nanostructural Analysis of Aluminium Scandium Trioxide

High-Resolution Transmission Electron Microscopy (HRTEM) for Microstructure and Atomic Arrangement

High-Resolution Transmission Electron Microscopy (HRTEM) is an indispensable tool for investigating the atomic structure of crystalline materials like Aluminium Scandium Trioxide. By transmitting a high-energy electron beam through an ultra-thin sample, HRTEM can produce images with atomic-level resolution, directly visualizing the arrangement of atomic columns.

This technique is fundamental for confirming the perovskite crystal structure of ScAlO₃. HRTEM images, which are essentially two-dimensional projections of the crystal's atomic potential, allow for the direct measurement of lattice fringes. spectraresearch.com The spacing between these fringes corresponds to the d-spacing of crystallographic planes. By analyzing these spacings and the angles between different sets of planes in the corresponding Fourier transform of the image (diffraction pattern), the material's lattice parameters and crystal symmetry can be precisely determined. griffith.edu.au

Beyond basic structural identification, HRTEM is crucial for identifying crystalline defects that significantly influence the material's properties. These defects can include point defects (like vacancies or substitutions), dislocations, stacking faults, and grain boundaries. The ability to directly image the atomic arrangement at the core of a dislocation or along an interface provides invaluable insight into the material's synthesis process and its potential mechanical and electronic behavior. For complex oxides, HRTEM can also reveal subtle structural modulations, such as octahedral tilting, which is common in perovskites and has a profound impact on their electronic and magnetic properties.

Table 1. Representative crystallographic data for an orthorhombic aluminate perovskite (YAlO₃), analogous to the type of data obtainable for ScAlO₃ using HRTEM and diffraction techniques. materialsproject.org
ParameterValueDescription
Crystal SystemOrthorhombicThe crystal system describing the symmetry of the unit cell.
Space GroupPnma (62)Defines the specific symmetry operations of the crystal.
Lattice Parameter 'a'5.33 ÅLength of the unit cell along the a-axis.
Lattice Parameter 'b'7.37 ÅLength of the unit cell along the b-axis.
Lattice Parameter 'c'5.18 ÅLength of the unit cell along the c-axis.

Scanning Electron Microscopy (SEM) for Morphology and Surface Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology and microstructure of materials over a wide range of magnifications. thermofisher.com An SEM scans a focused beam of electrons across the sample's surface, generating various signals from the interaction. The most common signals are secondary electrons, which produce high-resolution images of the surface topography, and backscattered electrons, which provide contrast based on the atomic number of the elements present. nanoscience.com

For this compound, SEM is routinely used to analyze the morphology of powders, ceramics, and thin films. azom.com It provides critical information on particle size and shape, grain size distribution in sintered ceramics, and the surface texture of deposited films. nanoscience.comarivis.com These microstructural features are directly influenced by synthesis and processing conditions and, in turn, dictate the material's bulk properties, such as density, hardness, and optical characteristics. For instance, SEM images can reveal the degree of porosity in a ceramic body or the presence of microcracks, both of which can be detrimental to its mechanical integrity. mdpi.com

When coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX), SEM becomes a tool for microchemical analysis. The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. An EDS detector measures the energy of these X-rays to identify the elements present and their relative abundance. This is particularly useful for confirming the stoichiometry of ScAlO₃, mapping the distribution of aluminum, scandium, and oxygen, and identifying any secondary phases or impurities within the microstructure. thermofisher.comresearchgate.net

Table 2. Example of grain size analysis data for a multi-phase ceramic system containing an aluminate perovskite (Al₂O₃-GdAlO₃-ZrO₂), representative of quantitative analysis possible with SEM. researchgate.net
Phase (Identified by EDS)Typical Grain Size (µm)Morphology Notes
Al₂O₃ (Alumina)~1-3 µmForms the matrix, appears as a dark region in backscattered electron images.
GdAlO₃ (Gadolinium Aluminate)~2-5 µmLarger grains, often appearing bright due to the high atomic number of Gd.
t-ZrO₂ (Tetragonal Zirconia)<1 µmSmaller grains, typically distributed at the boundaries of other phases.

Atomic Force Microscopy (AFM) for Surface Topography and Local Property Mapping

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides three-dimensional topographical images of a surface with extremely high resolution, often down to the nanometer or even angstrom scale. oxinst.com It operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. A laser beam deflected off the back of the cantilever measures its vertical movement, which is then used to construct a detailed height map of the surface. chalcogen.ro

For this compound thin films and polished ceramics, AFM is the primary method for quantifying surface roughness. stanford.edu It provides statistical parameters such as the average roughness (Ra) and the root-mean-square roughness (Rq), which are critical for applications where a smooth surface is required, such as in optical coatings or as a substrate for further device fabrication. chalcogen.ro Unlike SEM, which provides a 2D projection of the surface, AFM generates a true 3D surface profile, allowing for precise measurement of feature heights, depths, and volumes. mdpi.com

Beyond topography, advanced AFM modes can map various local properties. For a complex oxide like ScAlO₃, techniques such as Conductive AFM (C-AFM) can map local variations in conductivity, potentially identifying conductive pathways or insulating grain boundaries. Kelvin Probe Force Microscopy (KPFM) can map the surface potential and work function, providing insights into the electronic properties at the nanoscale. These local property mapping capabilities are invaluable for understanding how microstructural features, such as grains and defects, correlate with the functional performance of the material. spectraresearch.com

Table 3. Representative surface roughness parameters for thin films, analogous to data obtained for this compound films via AFM analysis. chalcogen.roscispace.com
ParameterSymbolTypical Value Range (nm)Description
Average RoughnessRa0.5 - 5.0The arithmetic average of the absolute values of the height deviations from the mean line.
Root Mean Square RoughnessRq0.7 - 7.0The root mean square average of the height deviations from the mean line.
Maximum Peak to Valley HeightRmax5.0 - 50.0The vertical distance between the highest peak and the lowest valley.
SkewnessRskw-1.0 - 1.0A measure of the asymmetry of the surface profile about the mean line.
KurtosisRkur2.0 - 5.0A measure of the "peakedness" or "tailedness" of the surface profile.

Theoretical Modeling and Simulation of Aluminium Scandium Trioxide

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines the quantum mechanical treatment of electrons with the classical mechanics of atomic nuclei. This approach allows for the prediction of material properties at finite temperatures by calculating the forces on each atom directly from the electronic structure, without reliance on empirical potentials. youtube.comreading.ac.uk AIMD simulations are particularly useful for understanding the dynamic behavior, phase transitions, and transport properties of materials like Aluminium Scandium Trioxide.

The simulation process typically involves placing atoms within a supercell under periodic boundary conditions and solving the Kohn-Sham equations of DFT at each time step to determine the forces acting on the ions. reading.ac.uk The atomic positions are then updated using classical equations of motion. To study the system at a constant temperature, a thermostat, such as a Nosé-Hoover thermostat, is often employed within a canonical ensemble (NVT). rsc.org

For this compound, AIMD can be used to:

Study Structural Dynamics: Track the trajectories of individual aluminium, scandium, and oxygen atoms over time to understand vibrational modes and the dynamic stability of the perovskite structure at different temperatures. researchgate.net

Simulate Phase Transitions: By simulating the system at various temperatures, AIMD can reveal the atomic mechanisms behind temperature-induced phase transformations, such as the transition from a low-symmetry (e.g., orthorhombic) to a high-symmetry (e.g., cubic) phase. rsc.orgresearchgate.net

Analyze Thermal Expansion: The evolution of the simulation cell volume with temperature provides a first-principles prediction of the material's thermal expansion coefficient.

Investigate Defect Mobility: Introduce point defects (e.g., vacancies) into the simulated crystal structure to study their diffusion pathways and activation energies, which are crucial for understanding ionic conductivity.

Simulation ParameterDescriptionTypical Application for ScAlO3
EnsembleThe statistical ensemble defines the thermodynamic variables that are kept constant (e.g., NVT: constant Number of particles, Volume, Temperature).Studying structural stability and vibrational properties at a specific temperature.
Time StepThe interval between successive calculations of interatomic forces, typically on the order of femtoseconds (fs). reading.ac.ukEnsuring energy conservation and accurately capturing atomic vibrations.
Simulation TimeThe total duration of the simulation, typically ranging from picoseconds (ps) to nanoseconds (ns). rsc.orgObserving dynamic events like phase transitions or atomic diffusion.
Supercell SizeThe number of atoms in the repeating simulation box, chosen to be large enough to minimize finite-size effects.Modeling the bulk material and accommodating potential lattice distortions.

Thermodynamic Modeling of Phase Stability and Transformations

Thermodynamic modeling is crucial for predicting whether a compound like this compound is stable and can be synthesized, and under what conditions of temperature and pressure it might transform into another structure. aps.org The foundation of this modeling is the calculation of the Gibbs free energy, which considers both the internal energy of the crystal and the contributions from entropy. researchgate.net

The primary method involves:

Ground-State Energy Calculation: Using DFT, the total energy of the ScAlO3 crystal structure is calculated at 0 K. This is compared against the energies of competing phases and potential decomposition products (e.g., binary oxides like Sc2O3 and Al2O3).

Convex Hull Analysis: The thermodynamic stability of ScAlO3 is determined by calculating its formation energy relative to a convex hull of stable phases. A compound is considered thermodynamically stable if its formation energy lies on this hull, meaning it will not spontaneously decompose into a combination of other stable compounds. northwestern.edu

Modeling Temperature Effects: To understand stability at non-zero temperatures, vibrational contributions to the free energy must be included. The quasiharmonic approximation (QHA) is a common method where the phonon frequencies are calculated for different crystal volumes. aps.orgresearchgate.net This allows for the computation of the Helmholtz or Gibbs free energy as a function of temperature, enabling the prediction of phase transition temperatures. aps.orgnih.gov

For ScAlO3, thermodynamic modeling can predict the relative stability of different perovskite polymorphs (e.g., orthorhombic, tetragonal, cubic) and determine the transition temperatures between them. researchgate.net These calculations help to construct a theoretical phase diagram, guiding synthesis efforts and providing insight into the material's behavior under various operating conditions. nih.gov

Thermodynamic QuantityComputational MethodSignificance for ScAlO3
Formation EnergyDFT total energy calculationsDetermines the stability of ScAlO3 against decomposition into constituent binary oxides.
Energy above Convex Hull (Ehull)Comparison with energies of known stable phasesQuantifies the thermodynamic instability; stable compounds have an Ehull of zero.
Phonon DispersionDensity Functional Perturbation Theory (DFPT)Reveals the vibrational modes of the crystal. Imaginary frequencies (soft modes) indicate a dynamic instability that can drive a phase transition. aps.orgresearchgate.net
Gibbs Free EnergyDFT + Quasiharmonic Approximation (QHA)Predicts the most stable phase at a given temperature and pressure, allowing for the determination of phase transition boundaries. researchgate.net

Predictive Simulations of Functional Responses (e.g., electronic and optical behavior)

Predictive simulations are essential for understanding the electronic and optical properties that determine the potential applications of this compound. These properties are intrinsically linked to the material's electronic band structure, which is readily calculated using DFT. nih.gov

Electronic Properties: The electronic band structure describes the allowed energy levels for electrons within the crystal. The gap between the highest occupied band (valence band) and the lowest unoccupied band (conduction band) is the band gap, which dictates the material's electrical conductivity. DFT calculations, often using hybrid functionals like Heyd-Scuseria-Ernzerhof (HSE) for improved accuracy, can predict whether ScAlO3 is an insulator, semiconductor, or metal. scirp.org

The Density of States (DOS) is also calculated to show the contribution of different atomic orbitals (e.g., Sc 3d, Al 3p, O 2p) to the valence and conduction bands. scirp.org This provides chemical insight into the nature of bonding and electronic transitions.

Optical Properties: The optical response of a material is determined by how it interacts with electromagnetic radiation. This can be simulated by calculating the frequency-dependent complex dielectric function, ε(ω) = ε1(ω) + iε2(ω). The imaginary part, ε2(ω), is directly related to photon absorption and can be computed from the electronic band structure. scirp.org Other key optical properties, such as the absorption coefficient, refractive index, and reflectivity, can then be derived from the complex dielectric function. nih.govresearchgate.net These simulations can predict the transparency range of ScAlO3 and identify the energies at which it absorbs light, which is critical for applications in optical devices. nih.gov

PropertyDescriptionInformation Gained for ScAlO3
Electronic Band GapThe energy difference between the valence and conduction bands.Determines if the material is an insulator or semiconductor and its potential use in electronic devices. scirp.org
Density of States (DOS)The number of available electronic states at each energy level.Identifies the orbital character of the bands and the nature of chemical bonding. scirp.org
Dielectric Function (ε(ω))Describes how the material responds to an external electric field as a function of frequency.Fundamental property from which all other linear optical properties are derived. researchgate.net
Absorption Coefficient (α(ω))Measures how far light of a particular energy can penetrate the material before being absorbed.Indicates the material's suitability for applications like transparent conductors or photocatalysis. scirp.org

Future Research Directions and Emerging Paradigms for Aluminium Scandium Trioxide

Interface Engineering and Heterostructure Integration

A significant frontier in the study of Aluminium Scandium Trioxide lies in the realm of interface engineering and the creation of heterostructures. The ability to grow high-quality thin films of ScAlO3 on various substrates will be crucial for its integration into electronic and optical devices. Future research is expected to focus on the epitaxial growth of ScAlO3 on substrates with compatible crystal lattices to minimize defects and strain. The exploration of heterostructures, where ScAlO3 is layered with other functional materials such as ferroelectrics, piezoelectrics, or other semiconductors, opens up possibilities for novel device functionalities. For instance, the integration of ScAlO3 with gallium oxide (Ga₂O₃), an ultra-wide bandgap semiconductor, is a promising avenue for developing next-generation power electronics. atomfair.com

A key area of investigation will be the characterization and control of the atomic and electronic structure at the interface between ScAlO3 and adjacent materials. Understanding the band alignment at these interfaces is critical for designing efficient electronic devices. atomfair.com The development of advanced deposition techniques, such as molecular beam epitaxy (MBE) and pulsed laser deposition (PLD), will be instrumental in achieving atomically precise interfaces. Research into the interfacial properties of heterostructures involving related compounds like scandium aluminum nitride/gallium nitride (ScAlN/GaN) suggests that growth conditions significantly impact interface quality and structural uniformity, a principle that will likely apply to ScAlO3 as well. spiedigitallibrary.orgresearchgate.net

Nanostructure Fabrication and Quantum Confinement Effects

The fabrication of this compound nanostructures, such as nanoparticles, nanowires, and quantum dots, represents a pivotal direction for future research. Reducing the dimensions of ScAlO3 to the nanoscale is expected to unlock novel properties due to quantum confinement effects. emergentmind.comarxiv.orgresearchgate.netmdpi.comacs.org When the size of a semiconductor crystal is reduced to the order of the exciton Bohr radius, its electronic and optical properties can be significantly altered. This can lead to a size-dependent band gap and enhanced photoluminescence, which are highly desirable for applications in optoelectronics.

Future studies will likely explore various synthesis methods to produce ScAlO3 nanostructures with controlled size, shape, and crystallinity. Techniques such as sol-gel synthesis, hydrothermal methods, and co-precipitation are expected to be investigated. The characterization of these nanostructures will be essential to understand the relationship between their physical dimensions and their electronic and optical properties. Theoretical modeling, particularly tight binding models, may be more suitable than nearly free electron models for describing the quantum confinement in perovskite oxides with more localized d electrons. emergentmind.comarxiv.orgresearchgate.net The enhanced fluorescence and high exciton binding energy observed in other perovskite nanocrystals due to quantum confinement provide a strong motivation for similar investigations into ScAlO3. mdpi.com

Exploration of Novel Functional Responses

The unique electronic and structural properties of this compound suggest its potential for a range of novel functional responses. Future research will likely focus on uncovering and harnessing these responses for various technological applications.

Theoretical studies have begun to shed light on the potential of this compound in optical and semiconductor applications. Ab initio calculations have been employed to determine its structural and thermal properties, predicting an orthorhombic structure at ambient conditions. aps.org While direct experimental data on the optical properties of ScAlO3 is scarce, related compounds offer some insights. For instance, scandium oxide (Sc₂O₃) is an insulator with a wide band gap of 6.0 eV. wikipedia.org In contrast, studies on aluminum scandium nitride (Al₁₋ₓScₓN) have shown that its band gap can be tuned, suggesting that the optical properties of ScAlO3 might also be engineered. aip.org

Future research will need to experimentally determine the band gap and optical constants of ScAlO3. Its potential as a high-K gate dielectric for ultra-wide bandgap semiconductors like gallium oxide is a particularly promising area of investigation due to its potential for favorable band alignments and suppression of leakage currents. atomfair.com The development of ScAlO3-based transparent conducting oxides or as a component in UV optoelectronic devices are other avenues worth exploring.

Perovskite-type oxides are known for their catalytic properties, which stem from their unique electronic structures and the presence of oxygen vacancies. mdpi.comresearchgate.netscispace.com The catalytic potential of this compound is a largely unexplored but promising research direction. The nature of the B-site cation in perovskites often plays a crucial role in their catalytic activity. mdpi.com Future studies could investigate the use of ScAlO3 as a catalyst or catalyst support in various chemical reactions.

Research into the surface chemistry of ScAlO3 will be essential to understand its catalytic behavior. The ability to create surface defects and oxygen vacancies could enhance its activity for oxidation reactions. researchgate.netscispace.com Furthermore, the high thermal stability of perovskite oxides makes them suitable for high-temperature catalytic processes. mdpi.comscispace.com Investigating the catalytic performance of ScAlO3 in applications such as CO oxidation, NOx reduction, and hydrocarbon combustion could reveal its potential as a cost-effective and efficient catalyst. The use of scandium in other catalytic applications, such as in solid oxide fuel cells, further motivates the exploration of ScAlO3 in this domain. investingnews.comscandiummining.com

Development of Advanced In Situ Characterization Techniques

To gain a deeper understanding of the growth mechanisms and dynamic properties of this compound, the development and application of advanced in situ characterization techniques will be indispensable. Real-time monitoring of thin film growth and nanostructure formation can provide crucial insights that are not obtainable through ex situ methods.

Techniques such as in situ reflection high-energy electron diffraction (RHEED) and spectroscopic ellipsometry can be used to monitor the crystalline quality and thickness of ScAlO3 thin films during deposition. For perovskite materials, in situ monitoring using spectral reflectance has been shown to be effective in determining growth rates and film properties in real-time. laytec.delaytec.de Similarly, in situ photoluminescence measurements can track the evolution of optoelectronic properties during the formation of perovskite films. researchgate.netrsc.orgresearchgate.net The application of these techniques to the synthesis of ScAlO3 would enable precise control over its properties. Furthermore, advanced microscopy techniques, such as environmental transmission electron microscopy (ETEM), could be used to observe the real-time dynamics of nanostructure growth and surface reconstructions under catalytic conditions. osti.govosti.govacs.org

Computational Materials Design for Tailored Properties and Discovery

Computational materials design, particularly using first-principles calculations based on density functional theory (DFT), is a powerful tool for predicting the properties of new materials and guiding experimental efforts. youtube.comlu.lvyoutube.comarxiv.org For this compound, computational studies have already provided valuable initial insights. Ab initio calculations have been used to investigate its structural and thermal properties, predicting its stable crystal structure and equation of state. aps.org

Future computational work can expand on these initial studies to predict a wider range of properties. This includes calculating the electronic band structure to determine its semiconductor or insulator characteristics, predicting its optical absorption spectrum, and investigating its defect chemistry. researchgate.net DFT calculations can also be used to model the structure of interfaces in ScAlO3 heterostructures and to understand the mechanisms of catalytic reactions on its surfaces. Furthermore, high-throughput computational screening could be employed to explore the effects of doping on the properties of ScAlO3, potentially leading to the discovery of new compositions with tailored functionalities. The synergy between computational predictions and experimental validation will be crucial for accelerating the discovery and development of this compound-based materials.

Q & A

Basic Research: What synthesis methods are suitable for preparing Sc₂O₃-doped Al₂O₃ ceramics, and how do process parameters influence phase purity?

Methodological Answer:
Sc₂O₃-Al₂O₃ systems are typically synthesized via:

  • Solid-state reaction : High-purity Sc₂O₃ and Al₂O₃ powders are mixed in stoichiometric ratios, ball-milled, and sintered at 1500–1700°C under inert atmospheres. Phase purity depends on milling time (homogeneity) and sintering temperature (avoiding ScAlO₃ intermediate phases) .
  • Sol-gel processing : Precursors like scandium nitrate and aluminium isopropoxide are hydrolyzed, dried, and calcined. Lower crystallization temperatures (800–1000°C) reduce grain growth but may introduce hydroxyl impurities .
    Key Parameter Table:
ParameterSolid-State ReactionSol-Gel
Temperature Range1500–1700°C800–1000°C
Phase PurityHigh (if homogeneous)Moderate (risk of amorphous residues)
Impurity RiskLowHigh (organic residuals)
Data synthesized from .

Basic Research: How can X-ray diffraction (XRD) and transmission electron microscopy (TEM) differentiate Sc₂O₃ phases in Al₂O₃ matrices?

Methodological Answer:

  • XRD : Identifies crystalline phases via Bragg peaks. Sc₂O₃ (cubic) and Al₂O₃ (α-phase, hexagonal) have distinct peaks (e.g., Sc₂O₃: 2θ ≈ 31.5°; Al₂O₃: 2θ ≈ 35.1°). Peak broadening indicates nanocrystalline domains or strain from doping .
  • TEM with EDS : Resolves Sc-rich clusters at grain boundaries. Electron diffraction confirms crystallographic alignment; energy-dispersive spectroscopy (EDS) maps Sc distribution to assess doping homogeneity .

Advanced Research: How to resolve contradictions in reported thermal stability data for Sc₂O₃-Al₂O₃ systems?

Methodological Answer:
Discrepancies often arise from:

Sintering Atmosphere : Oxygen-deficient conditions reduce Sc₂O₃ stability, leading to partial reduction to metallic Sc at >1600°C .

Impurity Effects : Trace Si or Ca (from raw materials) form low-melting eutectics, lowering observed stability. Atomic emission spectrometry (AES) or neutron activation analysis (NAA) detects impurities at ppm levels .
Recommendation : Replicate experiments under controlled atmospheres (argon vs. air) and validate material purity via AES .

Advanced Research: What experimental designs optimize infrared (IR) transparency in Sc₂O₃-Al₂O₃ composites for optical applications?

Methodological Answer:
IR transparency requires:

  • Low Porosity : Hot isostatic pressing (HIP) reduces light scattering at grain boundaries.
  • Dopant Concentration : Sc³+ substitution in Al₂O₃ lattices (up to 5 at.%) minimizes lattice distortion, preserving IR transmission. Excess doping (>10 at.%) induces secondary phases (e.g., ScAlO₃), scattering light .
    Validation : Combine ellipsometry (refractive index) and FTIR spectroscopy (absorption bands) to correlate dopant levels with optical performance .

Methodological Guidance: How should researchers handle impurity analysis in Sc₂O₃-Al₂O₃ systems?

Answer:

  • Sample Digestion : Use microwave-assisted HNO₃/HF digestion for complete dissolution of refractory oxides, followed by ICP-MS/AES for trace metal detection .
  • Blank Correction : Include reagent blanks to account for background contamination (critical for low-concentration Sc analysis).
  • Data Cross-Validation : Compare results from two techniques (e.g., AES and NAA) to mitigate method-specific biases .

Literature Review Strategy: How to build a reliable corpus of Sc₂O₃-Al₂O₃ research?

Methodological Answer:

  • Source Selection : Use Web of Science and Science Direct with keywords: "Sc₂O₃-Al₂O₃," "scandium-doped alumina," "scandia-alumina composites." Exclude non-peer-reviewed sources (e.g., patents, commercial websites) .
  • Data Extraction : Focus on papers with detailed synthesis protocols and characterization datasets (XRD, TEM, thermal analysis). Use reference management tools (Zotero, EndNote) to track citations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.